molecular formula C6H12ClF2NO B1459880 3-(Difluoromethoxy)piperidine hydrochloride CAS No. 1638772-02-7

3-(Difluoromethoxy)piperidine hydrochloride

Cat. No. B1459880
CAS RN: 1638772-02-7
M. Wt: 187.61 g/mol
InChI Key: TWRUORSJHMYXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Difluoromethoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C6H12ClF2NO . It has a molecular weight of 187.62 . The compound appears as a light yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 .


Physical And Chemical Properties Analysis

“this compound” is a light yellow solid . It has a molecular weight of 187.62 . .

Scientific Research Applications

Efficient Synthesis of Fluorinated Piperidines

Studies like that by Surmont et al. (2009) have developed methods for the synthesis of 3-alkoxy-4,4-difluoropiperidines, highlighting the importance of fluorinated piperidines in agrochemical and pharmaceutical chemistry. These compounds are synthesized through deoxofluorination and demonstrate potential as intermediates for further chemical transformations (Surmont, Verniest, Weweire, Thuring, Macdonald, Deroose, & Kimpe, 2009).

Molecular Structure Characterization

Research into the molecular and crystal structure of related compounds, such as 4-carboxypiperidinium chloride, provides foundational knowledge for understanding the behavior of similar fluorinated piperidine compounds in various states. The detailed structural analysis offers insights into potential applications based on molecular interactions and stability (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Catalytic Synthesis Approaches

Innovations in catalytic synthesis, such as the work by García-Vázquez et al. (2021), show efficient methods to access fluorinated N-heterocycles, including 3-fluoro- and trifluoromethylthio-piperidines. These methods allow for high diastereocontrol and chemoselective derivatization, underscoring the versatility of fluorinated piperidines in discovery chemistry (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).

Fluorescent Sensors for Metal Ions

The development of fluorescent sensors, such as those based on hydrazide-modified piperidines, demonstrates the application of fluorinated piperidine derivatives in detecting metal ions in aqueous solutions. These sensors exhibit high sensitivity and selectivity, with potential implications for environmental monitoring and diagnostic applications (Wang, Zhao, Guo, Pei, & Zhang, 2014).

Antimicrobial Compound Synthesis

Research into the synthesis and antimicrobial activities of piperidine derivatives, such as those by Ovonramwen, Owolabi, & Oviawe (2019), highlights the potential of fluorinated piperidines in developing new therapeutic agents. These compounds have been tested for antimicrobial efficacy, showing moderate activities against various pathogens (Ovonramwen, Owolabi, & Oviawe, 2019).

Safety and Hazards

The compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(difluoromethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRUORSJHMYXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 2
3-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 3
3-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 4
3-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 5
3-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 6
3-(Difluoromethoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.